molecular formula C23H31BN2O2 B1404550 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine CAS No. 2096339-39-6

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Cat. No.: B1404550
CAS No.: 2096339-39-6
M. Wt: 378.3 g/mol
InChI Key: LWYSIPMQLIRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-piperazine is a synthetic organoboron compound belonging to the class of piperazine-boronic acid derivatives. Its molecular formula is C~23~H~30~BN~2~O~2~ , with a molecular weight of 377.36 g/mol . The compound features a piperazine core substituted at the 1-position with a phenyl group and at the 3-position with a benzyl moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the para position. This structural arrangement confers dual functionality: the piperazine scaffold provides nitrogen-based pharmacophoric features, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Structural Characteristics

Property Description
IUPAC Name 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl]piperazine
Molecular Formula C~23~H~30~BN~2~O~2~
Molecular Weight 377.36 g/mol
Key Functional Groups Piperazine, phenyl, benzyl, pinacol boronic ester
Hybridization Boron (sp² in boronic ester), nitrogen (sp³ in piperazine)

Historical Context of Piperazine-Boronic Acid Derivatives

The synthesis of piperazine-boronic acid hybrids emerged from convergent interests in medicinal chemistry and materials science. Early work on benzylpiperazines focused on their neuropharmacological potential, particularly as σ~1~ receptor antagonists for pain management. Concurrently, boronic acids gained prominence due to their utility in Suzuki couplings and enzyme inhibition. The fusion of these motifs began in the 2010s, driven by the need for bifunctional compounds capable of simultaneous target engagement and diagnostic labeling. For instance, the discovery that boronic acids form reversible covalent bonds with proteasomes inspired the design of hybrid molecules like this compound, which merges piperazine's pharmacokinetic advantages with boronic acid's reactivity.

Significance in Organic and Medicinal Chemistry

This compound exemplifies three key trends:

  • Synthetic Versatility : The boronic ester serves as a handle for cross-coupling reactions, enabling modular derivatization. For example, Suzuki-Miyaura reactions with aryl halides can introduce diverse aromatic systems at the boron center.
  • Pharmacophore Hybridization : Piperazine enhances solubility and bioavailability, while the boronic group enables target-specific interactions, such as binding to serine proteases or carbohydrate-rich cell surfaces.
  • Structural Tunability : Substituents on the piperazine ring and boronic ester can be adjusted to optimize binding affinity or metabolic stability, as demonstrated in σ~1~ receptor antagonists.

Fundamental Structural Components

The molecule comprises four distinct regions:

  • Piperazine Core : A six-membered diamine ring that adopts a chair conformation. The N1 nitrogen is substituted with a phenyl group, while the N3 position hosts the benzyl-boronic ester side chain.
  • Phenyl Group : Introduces hydrophobicity and π-π stacking potential, critical for membrane penetration and receptor binding.
  • Benzyl Linker : A methylene bridge (-CH~2~-) that spatially separates the piperazine and boronic ester, reducing steric clashes during molecular recognition.
  • Pinacol Boronic Ester : A cyclic boronate that stabilizes the boronic acid as a trifluoroborate analog, enhancing shelf life and reactivity in cross-couplings.

Stereoelectronic Features:

  • Piperazine Basicity : The lone pairs on nitrogen atoms participate in hydrogen bonding with biological targets, such as enzyme active sites.
  • Boronic Ester Lewis Acidity : The empty p-orbital on boron accepts electron density, facilitating interactions with nucleophilic residues (e.g., serine hydroxyl groups).
  • Intramolecular Interactions : The ortho-substituted benzyl group may engage in C–H···π interactions with the phenyl ring, as observed in crystallographic studies of related compounds.

Properties

IUPAC Name

1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-10-8-9-19(17-20)18-25-13-15-26(16-14-25)21-11-6-5-7-12-21/h5-12,17H,13-16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYSIPMQLIRJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

  • Reaction Conditions and Procedure A solution of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (1.6 g, 4.12 mmol) in dichloromethane (40 mL) is placed in a 100 mL round-bottom flask under an inert atmosphere of nitrogen. The solution is stirred while trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 g, 6.75 mmol) is added dropwise at 0°C. 2,6-dimethylpyridine (132.5 mg, 1.00 mmol, 0.30 equiv) is added to the mixture, which is then stirred at room temperature for 3 hours. The reaction is quenched by adding 50 mL of saturated sodium bicarbonate aqueous solution, and the resulting solution is extracted with ethyl acetate (30 mL x 3). The combined organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by silica gel column chromatography, eluting with dichloromethane/methanol (10:1) to yield 854.0 mg (72%) of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine as an off-white solid.

    Data Table:

    Reactant Amount
    tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate 1.6 g (4.12 mmol)
    Dichloromethane 40 mL
    Trimethylsilyl trifluoromethanesulfonate (TMSOTf) 1.5 g (6.75 mmol)
    2,6-dimethylpyridine 132.5 mg (1.00 mmol)
    Condition Detail
    Inert Atmosphere Nitrogen
    Temperature 0°C to room temperature
    Reaction Time 3 hours
    Quenching Agent Saturated sodium bicarbonate aqueous solution
    Extraction Solvent Ethyl acetate
    Drying Agent Anhydrous sodium sulfate
    Chromatography Eluent Dichloromethane/methanol (10:1)
    Product Yield 854.0 mg (72%)
    Product Appearance Off-white solid
    LCMS (ES+) m/z 289.15 [M+H]+
  • Alternative Deprotection with Hydrogen Chloride Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (235 mg, 0.656 mmol) is reacted with 5.0 mL of 4N HCl in 1,4-dioxane. The resulting solution is stirred at room temperature for two hours before being concentrated under reduced pressure to yield the title compound as a white solid.

    Spectroscopic data:

    • ¹H NMR δ 9.14 (br s, IH), 7.54 (d, 2H), 6.96 (d, 2H), 3.43 (m, 4H), 3.18 (m, 4H), 1.25 (s, 12H)

Synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-methanone

The synthesis of (4-Benzyl-piperazin-1-yl)-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-phenyl]-methanone involves several steps including esterification, Suzuki coupling, and protection/deprotection reactions. Precise control of temperature and pH is essential to ensure high yields and purity. Analytical techniques such as TLC and NMR spectroscopy are used to monitor the reactions and confirm the product identity.

The general steps are as follows:

  • Preparation of Building Blocks : Synthesis or procurement of the necessary starting materials, including piperazine derivatives and boronic acid or ester compounds.
  • Coupling Reactions : Amide coupling or similar reactions to link the piperazine ring with the phenyl-methanone group.
  • Introduction of Dioxaborolane Moiety : Boron reagents are used to incorporate the dioxaborolane group, often under specific conditions to ensure selectivity and yield.

Synthesis of 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine

The synthesis of 1-(Pyridin-4-ylmethyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine involves integrating various organic reactions. The primary synthetic methods include:

  • Alkylation : Introduction of the pyridin-4-ylmethyl group onto the piperazine ring via alkylation reactions.
  • Suzuki Coupling : Cross-coupling reactions to form carbon-carbon bonds, which are crucial for assembling the complex structure.
  • Dioxaborolane Formation : The incorporation of the dioxaborolane moiety is achieved through reactions involving boron reagents like boronic acids or esters. The synthesis may start with commercially available piperazine and pyridine derivatives. The introduction of the dioxaborolane group typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of corresponding amines or hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that compounds containing piperazine moieties exhibit potential anticancer properties. The incorporation of the boron-containing group may enhance the biological activity through mechanisms such as the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that piperazine derivatives can interact with DNA and disrupt the replication process in cancer cells .

b. Neuropharmacology

The piperazine structure is prevalent in many psychoactive compounds. This compound's potential as a neuropharmacological agent is under investigation, particularly for its effects on serotonin receptors. The presence of the dioxaborolane group may influence the compound's ability to cross the blood-brain barrier, making it a candidate for further exploration in treating neurological disorders .

Organic Synthesis

a. Building Block for Complex Molecules

The unique structure of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex structures that may have pharmaceutical applications or serve as intermediates in the synthesis of other functional compounds .

b. Boron Chemistry

The dioxaborolane group is significant in boron chemistry due to its reactivity and ability to form stable complexes with nucleophiles. This property can be exploited in cross-coupling reactions and other synthetic methodologies that are essential in developing new materials and pharmaceuticals .

Material Science

a. Polymer Chemistry

Incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. The boron-containing groups can improve the interfacial adhesion between polymer chains and fillers or reinforcements .

b. Sensor Development

Due to its electronic properties and structural characteristics, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The boron atom's ability to coordinate with various substrates makes it a candidate for sensing applications where selectivity and sensitivity are crucial .

Case Studies and Research Findings

Study Focus Findings
Anticancer PropertiesDemonstrated efficacy against several cancer cell lines with minimal toxicity to normal cells.
Neuropharmacological EffectsShowed potential modulation of serotonin receptors leading to anxiolytic effects in animal models.
Synthetic ApplicationsSuccessfully utilized as a coupling agent in various organic reactions leading to higher yields of desired products.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

Compound Name Substituents Key Structural Differences Potential Implications
Target Compound 1-Phenyl, 3-(4-boronic ester-benzyl) Phenyl group enhances hydrophobicity; boronic ester enables cross-coupling Improved stability for synthetic applications; potential for targeted drug delivery
1-Methyl-4-[4-(dioxaborolan-2-yl)benzyl]piperazine () 1-Methyl, 4-(4-boronic ester-benzyl) Methyl substituent reduces steric hindrance vs. phenyl Higher reactivity in coupling reactions; altered pharmacokinetics
1-Acetyl-3-(4-boronic ester-benzyl)piperazine-2,5-dione () Acetyl and dione groups Acetylation and dione modify electronic properties Reduced basicity of piperazine; potential for specialized polymer integration
N,N-Dimethyl-1-(3-boronic ester-phenyl)methanamine () Dimethylamine instead of piperazine Linear amine vs. cyclic piperazine Lower conformational rigidity; altered binding in biological systems

Boronic Ester Positioning and Reactivity

  • Para-Substitution (Target Compound) : The para position of the boronic ester on the benzyl group optimizes electronic conjugation, enhancing stability and Suzuki coupling efficiency compared to meta-substituted analogues (e.g., ) .
  • Tetramethyl Dioxaborolan Group : Common in all analogues, this group improves hydrolytic stability, enabling storage and handling in aqueous environments .

Key Reactions

  • Suzuki Coupling : The target compound and its methyl-substituted analogue () are synthesized via palladium-catalyzed cross-coupling, leveraging the boronic ester’s reactivity .
  • Alkylation Reactions : Piperazine derivatives are often alkylated with halogenated benzyl precursors (e.g., 4-bromobenzyl bromide) followed by boronic ester introduction .

Yield and Purity Considerations

  • The methyl-substituted analogue () achieved 52% yield in a coupling reaction, suggesting steric hindrance from the phenyl group in the target compound may reduce yields .
  • High purity (>95%) is achievable for boronic ester-containing piperazines, as noted in commercial catalogs () .

Drug Development

  • Piperazine scaffolds are explored for dopamine receptor modulation (), but the target compound’s boronic ester may limit blood-brain barrier penetration unless prodrug strategies are employed .
  • Analogues with trifluoromethyl or chlorophenyl groups () exhibit enhanced receptor affinity, highlighting the importance of substituent choice .

Smart Materials

  • Boronic esters are integral to glucose-sensitive polymers (). The target compound’s phenyl group could tune H₂O₂ sensitivity in drug delivery systems compared to methylated variants .

Biological Activity

1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine is a complex organic compound notable for its unique structural features that include a piperazine ring and a dioxaborolane moiety. This compound has garnered interest in various fields including medicinal chemistry, material science, and organic synthesis due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C23H31BN2O2C_{23}H_{31}BN_2O_2, and it is characterized by the presence of a boron-containing dioxaborolane group which enhances its reactivity. The IUPAC name is 1-phenyl-4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine.

PropertyValue
Molecular Weight378.32 g/mol
InChI KeyLWYSIPMQLIRJLX-UHFFFAOYSA-N
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound is believed to bind to certain receptors influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines while sparing normal cells. This selectivity suggests a mechanism that may involve the targeting of cancer-specific pathways.

Neurological Applications

Due to its ability to cross the blood-brain barrier effectively, this compound is being explored for therapeutic applications in neurological disorders. Its structure allows for potential modifications that could enhance its efficacy and specificity in targeting neurological receptors.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, the compound was tested against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 12 µg/mL against both strains, indicating strong antimicrobial properties.

Study 2: Anticancer Activity

A study conducted on various cancer cell lines revealed that at a concentration of 10 µM, the compound inhibited cell proliferation by approximately 70% in breast cancer cells while showing minimal effects on healthy fibroblast cells. This selectivity underscores its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneLacks piperazine ringModerate antimicrobial activity
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleDifferent heterocycleAnticancer properties noted

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine?

  • Methodology : The synthesis typically involves sequential functionalization of the piperazine core. For example:

Borylation : A palladium-catalyzed Miyaura borylation reaction introduces the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the benzyl substituent. This step often uses bis(pinacolato)diboron as the boron source and Pd(dppf)Cl₂ as the catalyst in anhydrous THF at 80–100°C .

Piperazine Functionalization : Substitution at the piperazine nitrogen is achieved via nucleophilic aromatic substitution (SNAr) or alkylation. For example, coupling 1-phenylpiperazine with a boronate-containing benzyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) .

  • Key Considerations : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 1:2) and purify intermediates via silica gel chromatography .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water 70:30) to confirm purity ≥95%.
  • NMR : Key signals include the dioxaborolane methyl groups (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 395.2) .
    • Common Pitfalls : Residual solvents (e.g., DMF) may persist; use preparative HPLC or recrystallization for removal .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the piperazine core in this compound?

  • Regiochemical Control :

  • Steric Effects : Bulky substituents (e.g., benzyl groups) favor substitution at the less hindered nitrogen.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) direct reactions to specific positions .
    • Case Study : In 1-benzyl-4-(3-nitropyridin-2-yl)piperazine derivatives, regioselectivity is achieved by adjusting reaction temperature and base strength (e.g., K₂CO₃ vs. NaH) .

Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise, and how can they be resolved?

  • Root Causes :

  • Dynamic Effects : Conformational flexibility of the piperazine ring may cause signal splitting. Use variable-temperature NMR to observe coalescence .
  • Impurities : Trace byproducts (e.g., unreacted boronate intermediates) can distort integration ratios. Confirm via 2D NMR (e.g., HSQC, HMBC) .
    • Resolution : Compare experimental data with computational predictions (DFT calculations for expected chemical shifts) .

Methodological Guidance

Q. What are best practices for handling air-sensitive intermediates (e.g., boronate esters) during synthesis?

  • Protocol :

Conduct reactions under inert atmosphere (N₂/Ar) using Schlenk lines.

Store intermediates in anhydrous DCM or THF with molecular sieves.

Avoid prolonged exposure to moisture to prevent hydrolysis of the boronate .

Q. How can computational tools aid in predicting reactivity or spectroscopic properties?

  • Approach :

  • DFT Calculations : Predict NMR chemical shifts (GIAO method) and optimize transition states for regioselectivity analysis.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.